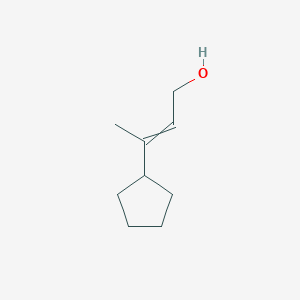
3-Cyclopentylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylbut-2-en-1-ol: is an organic compound characterized by a cyclopentyl group attached to a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbut-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with but-2-en-1-ol under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopentylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Cyclopentylbut-2-en-1-one.
Reduction: 3-Cyclopentylbutan-1-ol.
Substitution: 3-Cyclopentylbut-2-en-1-chloride.
Applications De Recherche Scientifique
Chemistry: 3-Cyclopentylbut-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopentyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Cyclopentylbut-2-en-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopentyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-Cyclopenten-1-ol
- 2-Cyclopentenol
- Cyclopent-2-en-1-ol
Comparison: 3-Cyclopentylbut-2-en-1-ol is unique due to the presence of both a cyclopentyl group and a butenol chain. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, 3-Cyclopenten-1-ol and 2-Cyclopentenol lack the butenol chain, which affects their reactivity and applications.
Propriétés
Numéro CAS |
919104-84-0 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-cyclopentylbut-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(6-7-10)9-4-2-3-5-9/h6,9-10H,2-5,7H2,1H3 |
Clé InChI |
KYCRJIBEFZACAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
methanone](/img/structure/B14199972.png)
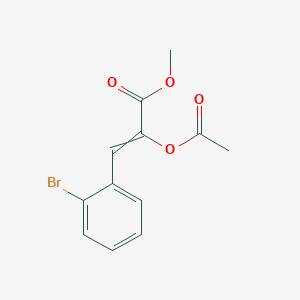
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
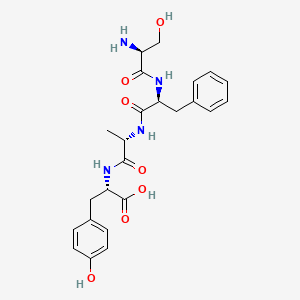
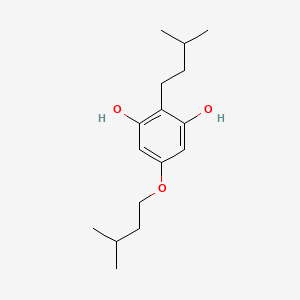
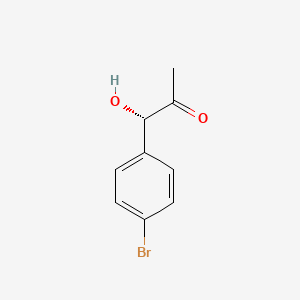
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
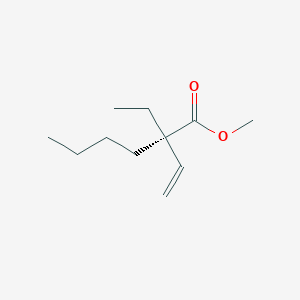
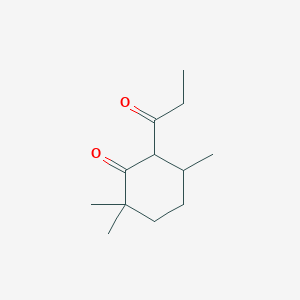
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
